![molecular formula C18H18Cl3FN4OS2 B2922113 2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1216514-09-8](/img/structure/B2922113.png)
2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H18Cl3FN4OS2 and its molecular weight is 495.84. The purity is usually 95%.
BenchChem offers high-quality 2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activities
Research on hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, synthesized through microwave-assisted methods, reveals the potential for developing antimicrobial, antilipase, and antiurease agents. These compounds exhibit varied biological activities, including good to moderate antimicrobial activity against specific test microorganisms, highlighting the importance of structural modification in enhancing biological efficacy (Başoğlu et al., 2013).
Anti-inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrates the utility of structural analogs in drug development. These compounds were evaluated as cyclooxygenase inhibitors, showing significant analgesic and anti-inflammatory activities. This underscores the potential of such compounds in the design of new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity of Pyridine Derivatives
The development of new pyridine derivatives with antimicrobial properties highlights the role of chemical synthesis in combating microbial resistance. By modifying the structural elements of pyridine compounds, researchers have achieved variable and modest antimicrobial activities against different bacterial and fungal strains, illustrating the ongoing need for novel antimicrobials in addressing resistant pathogens (Patel et al., 2011).
Synthesis and Evaluation of Antimicrobial and Antiviral Agents
Another study focused on the synthesis of urea and thiourea derivatives of piperazine doped with febuxostat, aimed at evaluating their antimicrobial and antiviral activities. Some compounds exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, indicating the potential for developing dual-purpose therapeutic agents (Reddy et al., 2013).
Design and Synthesis of GyrB Inhibitors
The design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors exemplify the application of molecular hybridization in drug discovery. These compounds were evaluated for their inhibitory activities against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, showcasing a promising approach for developing new antituberculosis agents (Jeankumar et al., 2013).
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain . This suggests that the compound may exert its effects by modulating the activity of key enzymes or receptors.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound affects multiple pathways . For instance, it may influence pathways related to inflammation, pain, microbial infection, and tumor growth, among others.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that this compound induces a variety of effects at the molecular and cellular levels . These may include modulation of enzyme activity, alteration of receptor signaling, and changes in cellular processes such as inflammation, pain response, microbial defense, and tumor growth.
Propriétés
IUPAC Name |
2,5-dichloro-N-[2-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2FN4OS2.ClH/c19-14-10-11(16(20)28-14)17(26)22-4-5-24-6-8-25(9-7-24)18-23-15-12(21)2-1-3-13(15)27-18;/h1-3,10H,4-9H2,(H,22,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHFDOQUXSJMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=C(SC(=C2)Cl)Cl)C3=NC4=C(C=CC=C4S3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

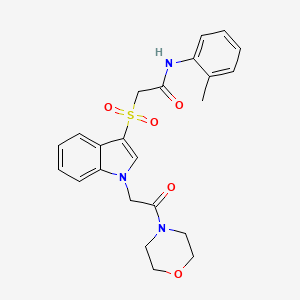
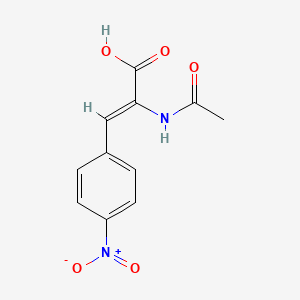
![(E)-4-(Dimethylamino)-N-[(2S,3R)-6-oxo-2-(1,2,5-trimethylpyrrol-3-yl)piperidin-3-yl]but-2-enamide](/img/structure/B2922032.png)

![6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2922036.png)
![5-Methyl-N-[(E)-3-[(5-methyl-1,2-oxazol-3-yl)imino]prop-1-enyl]-1,2-oxazol-3-amine;hydrochloride](/img/structure/B2922037.png)
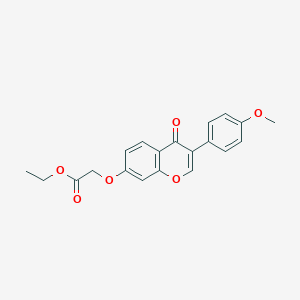

![2-(2,5-Dimethylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2922041.png)
![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2922044.png)
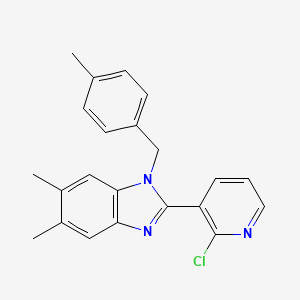
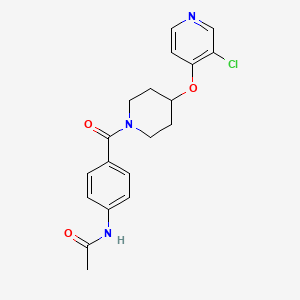
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-difluoro-N-methylbenzamide](/img/structure/B2922052.png)
![2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B2922053.png)